molecular formula C17H14ClNO2 B11830987 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde CAS No. 920514-81-4

6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B11830987
CAS No.: 920514-81-4
M. Wt: 299.7 g/mol
InChI Key: AVDSCAQNCRWJSS-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, a methoxyphenyl group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions for this compound would involve using 4-methoxyphenylhydrazine and 6-chloro-5-methyl-3-formylindole as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as:

  • Mixing the reactants in a suitable solvent.
  • Heating the mixture under reflux.
  • Purifying the product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.

    Reduction: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.

    Substitution: 6-Amino-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenyl-1H-indole-3-carbaldehyde: Lacks the methoxy and methyl substituents.

    2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the chloro and methyl substituents.

    5-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Lacks the chloro and methoxy substituents.

Uniqueness

6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

920514-81-4

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H14ClNO2/c1-10-7-13-14(9-20)17(19-16(13)8-15(10)18)11-3-5-12(21-2)6-4-11/h3-9,19H,1-2H3

InChI Key

AVDSCAQNCRWJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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